molecular formula C14H11NO4 B13800998 2-[(3-hydroxybenzoyl)amino]benzoic Acid

2-[(3-hydroxybenzoyl)amino]benzoic Acid

Cat. No.: B13800998
M. Wt: 257.24 g/mol
InChI Key: UHYWVEURSKDJJI-UHFFFAOYSA-N
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Description

Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with a 3-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) typically involves the reaction of 3-hydroxybenzoic acid with benzoic acid derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the 3-hydroxybenzoyl group . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of benzoquinones, while reduction of the carbonyl group can yield benzyl alcohol derivatives.

Scientific Research Applications

Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid derivative with similar chemical properties.

    Protocatechuic Acid: A dihydroxybenzoic acid with antioxidant properties.

    Gentisic Acid: A hydroxybenzoic acid with anti-inflammatory effects.

Uniqueness

Benzoic acid,2-[(3-hydroxybenzoyl)amino]-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a 3-hydroxybenzoyl group allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-[(3-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-10-5-3-4-9(8-10)13(17)15-12-7-2-1-6-11(12)14(18)19/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

UHYWVEURSKDJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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